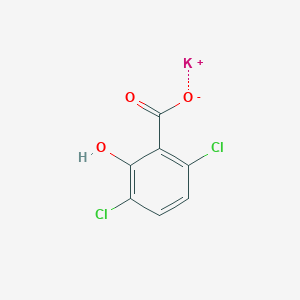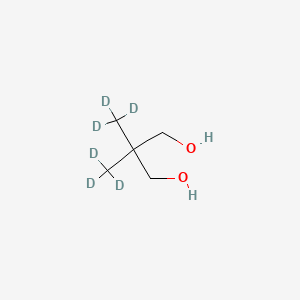
NPG Glycol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NPG Glycol-d6, also known as deuterated neopentyl glycol, is a deuterium-labeled compound. It is a derivative of neopentyl glycol (2,2-dimethylpropane-1,3-diol) where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NPG Glycol-d6 typically involves the deuteration of neopentyl glycol. One common method is the hydrogen-deuterium exchange reaction, where neopentyl glycol is treated with deuterium gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas safely. The reaction is monitored closely to ensure complete deuteration, and the product is purified using techniques such as distillation or crystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
NPG Glycol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
NPG Glycol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of high-performance polymers and resins due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of NPG Glycol-d6 is primarily related to its isotopic properties. The presence of deuterium atoms affects the compound’s physical and chemical behavior, such as bond strength and reaction rates. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentyl Glycol (2,2-dimethylpropane-1,3-diol): The non-deuterated form of NPG Glycol-d6.
Ethylene Glycol (1,2-ethanediol): A simpler diol with similar chemical properties.
Propylene Glycol (1,2-propanediol): Another diol with comparable reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct isotopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential. Additionally, the deuterium atoms can influence the compound’s reactivity and stability, making it useful in specific industrial and research applications.
Propriétés
Formule moléculaire |
C5H12O2 |
|---|---|
Poids moléculaire |
110.18 g/mol |
Nom IUPAC |
2,2-bis(trideuteriomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i1D3,2D3 |
Clé InChI |
SLCVBVWXLSEKPL-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CO)(CO)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12311724.png)
![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
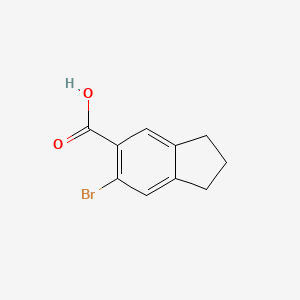
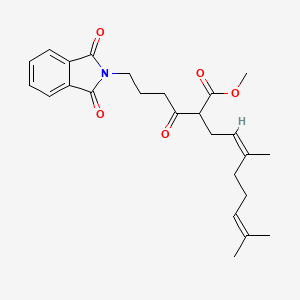
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)

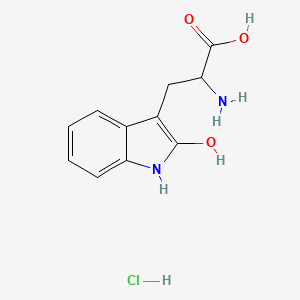
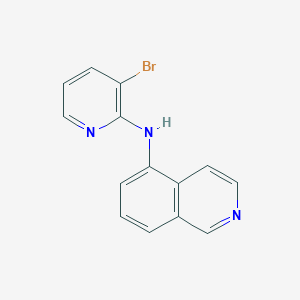
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)

